molecular formula C24H19ClN2O4S2 B2935898 3-(Benzenesulfonyl)-N2-(2-chlorophenyl)-5-(4-methoxybenzoyl)thiophene-2,4-diamine CAS No. 890820-00-5

3-(Benzenesulfonyl)-N2-(2-chlorophenyl)-5-(4-methoxybenzoyl)thiophene-2,4-diamine

Cat. No.: B2935898
CAS No.: 890820-00-5
M. Wt: 499
InChI Key: SZENPSQFGOYMLB-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N2-(2-chlorophenyl)-5-(4-methoxybenzoyl)thiophene-2,4-diamine is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-N2-(2-chlorophenyl)-5-(4-methoxybenzoyl)thiophene-2,4-diamine typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of various substituents through reactions such as sulfonylation, chlorination, and benzoylation. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes to increase yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-N2-(2-chlorophenyl)-5-(4-methoxybenzoyl)thiophene-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate.

    Industry: Used in the development of materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-N2-(2-chlorophenyl)-5-(4-methoxybenzoyl)thiophene-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives with different substituents, such as:

  • 3-(Benzenesulfonyl)-N2-(2-chlorophenyl)-5-(4-methoxybenzoyl)thiophene-2,4-diamine
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties. Comparing its activity and properties with similar compounds can help identify its potential advantages and applications.

Properties

IUPAC Name

[3-amino-4-(benzenesulfonyl)-5-(2-chloroanilino)thiophen-2-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O4S2/c1-31-16-13-11-15(12-14-16)21(28)22-20(26)23(33(29,30)17-7-3-2-4-8-17)24(32-22)27-19-10-6-5-9-18(19)25/h2-14,27H,26H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZENPSQFGOYMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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